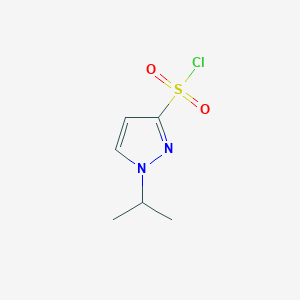

1-Isopropyl-1H-pyrazole-3-sulfonyl chloride

Description

Properties

IUPAC Name |

1-propan-2-ylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-3-6(8-9)12(7,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKMYXQXNOLLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222266 | |

| Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354704-87-2 | |

| Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Isopropyl-1H-pyrazole-3-sulfonyl chloride molecular weight and formula

This technical guide details the physicochemical properties, synthesis pathways, and experimental applications of 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride , a critical heterocyclic building block in medicinal chemistry.

Core Identity & Physicochemical Profile

1-Isopropyl-1H-pyrazole-3-sulfonyl chloride is an electrophilic heterocyclic reagent used primarily to introduce the 1-isopropylpyrazole-3-sulfonyl moiety into target molecules. It is a "privileged scaffold" derivative, widely utilized in the synthesis of sulfonamide-based inhibitors for kinases, GPCRs, and ion channels.

Table 1: Chemical Specification

| Property | Data |

| Chemical Name | 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride |

| CAS Number | 1354704-87-2 |

| Molecular Formula | C₆H₉ClN₂O₂S |

| Molecular Weight | 208.67 g/mol |

| Physical State | Liquid or low-melting solid (moisture sensitive) |

| SMILES | CC(C)N1C=CC(=N1)S(=O)(=O)Cl |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

| Stability | Hydrolyzes rapidly in moist air to the corresponding sulfonic acid |

Part 2: Synthesis & Production Architecture

The synthesis of pyrazole sulfonyl chlorides generally follows electrophilic aromatic substitution or oxidative chlorination pathways. For the 1-isopropyl-3-isomer, regio-control is dictated by the directing effect of the pyrazole nitrogen lone pairs and existing substituents.

Mechanism: Chlorosulfonation (The Standard Route)

The most scalable industrial route involves the direct chlorosulfonation of 1-isopropyl-1H-pyrazole using excess chlorosulfonic acid (

-

Precursor Preparation: 1-isopropyl-1H-pyrazole is synthesized via the condensation of isopropylhydrazine with malonaldehyde bis(dimethylacetal) or equivalent 1,3-dicarbonyl surrogates.

-

Electrophilic Attack: Treatment with

generates the sulfonyl chloride. The position of substitution (C3 vs. C4 vs. C5) is sensitive to reaction temperature and steric hindrance.-

Note: Direct chlorosulfonation often favors the C4 position in unsubstituted pyrazoles due to electronic richness. To achieve C3 selectivity, blocked precursors or alternative oxidative methods (from C3-thiols) are often required.

-

Visualization: Synthesis & Reactivity Logic

Figure 1: General synthetic flow for pyrazole sulfonyl chlorides via chlorosulfonation.

Part 3: Experimental Protocols

Warning: Sulfonyl chlorides are corrosive and lachrymatory. All operations must be performed in a fume hood using anhydrous solvents.

Protocol A: General Sulfonamide Coupling (Schotten-Baumann Conditions)

This protocol describes the coupling of 1-isopropyl-1H-pyrazole-3-sulfonyl chloride with a primary amine (

Reagents:

-

1-Isopropyl-1H-pyrazole-3-sulfonyl chloride (1.0 equiv)

-

Base: Pyridine (excess) or Triethylamine (

, 2.0 equiv) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

-

Preparation: Purge a reaction flask with nitrogen (

). Dissolve the amine substrate in anhydrous DCM (0.1 M concentration). -

Base Addition: Add

(2.0 equiv) to the amine solution. Cool the mixture to 0°C using an ice bath to control the exotherm. -

Electrophile Addition: Dissolve 1-isopropyl-1H-pyrazole-3-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Rationale: Slow addition prevents "double-reaction" side products and controls temperature, which minimizes hydrolysis.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS (Target mass = Amine MW + 208.67 - 36.5).

-

Workup: Quench with saturated

solution. Extract the organic layer, wash with brine, dry over

Protocol B: Handling & Storage

-

Hydrolysis Risk: This compound degrades rapidly to the sulfonic acid (

) and HCl upon contact with moisture. -

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Purity Check: If the liquid/solid appears gummy or has a sharp acidic smell (HCl), it has likely hydrolyzed. Reactivate by treating the sulfonic acid with thionyl chloride (

) at reflux if necessary.

Part 4: Applications in Drug Discovery

The 1-isopropyl-1H-pyrazole-3-sulfonyl moiety serves as a bioisostere for phenyl sulfonamides, offering distinct solubility and metabolic stability profiles.

-

Kinase Inhibition: Pyrazole sulfonamides are frequent motifs in ATP-competitive inhibitors. The nitrogen-rich ring can form hydrogen bonds with the hinge region of kinase enzymes.

-

Metabolic Stability: The isopropyl group provides steric bulk that can protect the pyrazole ring from rapid metabolic oxidation, while increasing lipophilicity (

) to improve membrane permeability. -

Late-Stage Diversification: Due to its high reactivity, this sulfonyl chloride is often used in the final stages of library synthesis to diversify "core" amine scaffolds.

Visualization: Reactivity Pathway

Figure 2: Divergent reactivity pathways. The presence of base favors the productive sulfonamide pathway over hydrolysis.

References

-

PubChem. (n.d.). 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride.[3][4][5] National Library of Medicine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. PubMed Central. Retrieved from [Link]

-

Ansari, A., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 1354704-83-8|1-Propyl-1H-pyrazole-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 1-isopropyl-1h-pyrazole-3-sulfonyl chloride (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 5. 1-isopropyl-1H-pyrazole-3-sulfonyl chloride 97% | CAS: 1354704-87-2 | AChemBlock [achemblock.com]

Precision Chemistry of 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride

Topic: Cheminformatics and Synthetic Utility of 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Cheminformatics Specialists

Executive Summary & Structural Identity

In the realm of fragment-based drug discovery (FBDD), sulfonyl chlorides serve as critical electrophilic "warheads" for generating sulfonamide libraries. 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride represents a strategic scaffold, offering a balance between the lipophilic bulk of the isopropyl group and the polar functionality of the pyrazole ring.

Unlike its 4-sulfonyl isomer—which is easily accessible via direct electrophilic substitution—the 3-sulfonyl isomer requires precise regiochemical control during synthesis. This guide details the structural specifications, synthetic logic, and handling protocols required to utilize this reagent effectively.[1]

Cheminformatics Data

The following identifiers are verified for integration into ELN (Electronic Lab Notebook) and inventory systems.

| Descriptor | Value |

| Canonical SMILES | CC(C)N1C=CC(S(=O)(=O)Cl)=N1 |

| Isomeric SMILES | CC(C)n1c(S(=O)(=O)Cl)ccn1 |

| IUPAC Name | 1-propan-2-ylpyrazole-3-sulfonyl chloride |

| CAS Number | 1354704-87-2 |

| Molecular Weight | 208.67 g/mol |

| Molecular Formula | C |

Structural Visualization

The diagram below defines the connectivity and numbering logic essential for confirming regiochemistry.

Synthetic Strategy: The Regioselectivity Challenge

Expertise & Causality:

A common pitfall in synthesizing pyrazole sulfonyl chlorides is the assumption that direct chlorosulfonation (using

-

The Problem: The pyrazole ring is electron-rich. Electrophilic aromatic substitution (SEAr) strongly favors the C4 position due to resonance stabilization. Direct chlorosulfonation of 1-isopropylpyrazole will predominantly yield the 4-sulfonyl chloride isomer, not the 3-isomer.

-

The Solution: To access the C3-sulfonyl chloride, one must employ a Sandmeyer-type reaction starting from the corresponding 3-aminopyrazole.[1] This ensures the sulfonyl group is installed exactly where the amine was, bypassing the electronic bias of the ring.

Validated Synthetic Pathway

The following workflow utilizes the Meerwein modification of the Sandmeyer reaction, converting an amine to a sulfonyl chloride via a diazonium intermediate.

Experimental Protocol (Self-Validating System)

This protocol describes the conversion of 1-isopropyl-1H-pyrazol-3-amine to the sulfonyl chloride.

Safety Note: This reaction generates Sulfur Dioxide (

Reagents & Setup

-

Precursor: 1-Isopropyl-1H-pyrazol-3-amine (1.0 equiv)

-

Diazotization:

(1.2 equiv), Conc. HCl (excess) -

Sulfonylation:

gas (saturated solution in AcOH), -

Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology

-

Preparation of

Mixture:-

Saturate glacial acetic acid (20 mL/g of amine) with

gas by bubbling for 30 minutes at -

Add

to this solution and stir until dissolved. Keep at

-

-

Diazotization:

-

In a separate flask, dissolve the amine in conc. HCl (5 mL/g amine) and cool to

. -

Dropwise add an aqueous solution of

(1.2 equiv), maintaining internal temp -

Validation Check: Verify diazonium formation using starch-iodide paper (turns blue/black immediately).

-

-

Coupling (The Critical Step):

-

Pour the cold diazonium solution slowly into the stirred

mixture. -

Observation: Vigorous evolution of

gas will occur. -

Allow the mixture to warm to room temperature over 2 hours.

-

-

Workup & Isolation:

-

Pour the reaction mixture into crushed ice/water (5x volume).

-

Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Wash organic layer with cold water (2x) and brine (1x).

-

Dry over anhydrous

and concentrate in vacuo at low temperature (

-

Quality Control (QC)

Sulfonyl chlorides are hydrolytically unstable. Do not store for long periods without validation.

-

TLC: Run in Hexane:EtOAc (3:1). The sulfonyl chloride is typically less polar than the starting amine.

-

Derivatization Check: React a small aliquot with excess morpholine. Analyze the resulting stable sulfonamide by LC-MS to confirm the mass

.

Reactivity Profile & Applications

The 3-sulfonyl chloride moiety is a versatile electrophile. However, the adjacent nitrogens in the pyrazole ring influence its reactivity compared to phenyl sulfonyl chlorides.

Reactivity Matrix

| Nucleophile | Product | Conditions | Notes |

| Primary Amines ( | Sulfonamide | Pyridine/DCM, | Standard coupling; high yield. |

| Alcohols ( | Sulfonate Ester | Requires anhydrous conditions. | |

| Water ( | Sulfonic Acid | pH > 7 or heat | Degradation pathway. Avoid moisture. |

Application in Drug Design

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .

-

Solubility: The pyrazole ring improves aqueous solubility compared to phenyl analogs.

-

Vectors: The N1-isopropyl group fills hydrophobic pockets (e.g., in kinase ATP sites), while the C3-sulfonamide directs H-bond interactions.

References

-

PubChem Compound Summary. (2025). 1-isopropyl-1H-pyrazole-3-sulfonyl chloride.[2][3] National Center for Biotechnology Information. [Link]

-

National Institutes of Health (NIH). (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. PubMed Central. [Link]

Sources

Methodological & Application

Synthesis of sulfonamides using 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride

Application Note: High-Fidelity Synthesis of Sulfonamides using 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride

Executive Summary & Therapeutic Relevance

The pyrazole sulfonamide motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved therapeutics, including COX-2 inhibitors (Celecoxib), kinase inhibitors, and GPCR ligands.

This Application Note details the optimized protocols for utilizing 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride (CAS: 1174871-55-6) as a building block. Unlike the more common 4-substituted isomers, the 3-sulfonyl regioisomer offers a distinct vector for structure-activity relationship (SAR) exploration, projecting substituents into unique regions of the binding pocket.

Key Technical Insight: The 1-isopropyl group exerts steric influence primarily on the C5 and N2 positions. Consequently, the C3-sulfonyl chloride is relatively accessible, allowing for facile nucleophilic attack by amines under mild conditions, provided moisture is rigorously excluded.

Chemical Profile & Handling

| Property | Data |

| Compound Name | 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride |

| CAS Number | 1174871-55-6 |

| Molecular Weight | 208.66 g/mol |

| Physical State | Viscous oil or low-melting solid (Temperature dependent) |

| Storage | -20°C, under Argon/Nitrogen (Hygroscopic) |

| Hazards | Corrosive (Skin Corr.[1] 1B), Moisture Sensitive |

Handling Precaution: Sulfonyl chlorides are prone to hydrolysis, generating the corresponding sulfonic acid and HCl. This degradation is autocatalytic. Always verify quality via LCMS (methanol quench) prior to critical reactions. A "clean" LCMS trace should show the methyl ester adduct, not the sulfonic acid.

Mechanistic Pathway

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom. The reaction is bimolecular, involving the attack of the amine nucleophile on the electrophilic sulfur center, followed by the elimination of chloride.

Figure 1: Nucleophilic substitution mechanism at the sulfonyl sulfur center.

Experimental Protocols

Protocol A: Standard Anhydrous Synthesis (The "Go-To" Method)

Best for: Primary and secondary amines, valuable intermediates.

Reagents:

-

1-Isopropyl-1H-pyrazole-3-sulfonyl chloride (1.0 equiv)

-

Amine (

) (1.0 - 1.1 equiv) -

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen.

-

Solvation: Dissolve the amine (1.0 equiv) and base (1.5 equiv) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Sulfonylation is exothermic; cooling prevents bis-sulfonylation and side reactions.

-

Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC or LCMS.

-

Note: If starting material remains after 4 hours, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

-

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove unreacted amine/base). Caution: Skip this if your product contains a basic heterocycle.

-

Wash with Saturated NaHCO3 (to remove hydrolyzed sulfonic acid).

-

Wash with Brine, dry over MgSO4, filter, and concentrate.

-

Protocol B: Parallel Synthesis / Library Generation

Best for: High-throughput screening, polar amines, or amino acids.

Reagents:

-

Solvent: THF/Water (1:1) or DCM/Sat. NaHCO3 (1:1)

-

Base: Inorganic Carbonate (Na2CO3 or K2CO3)

Procedure (Schotten-Baumann Conditions):

-

Dissolve the amine in the biphasic solvent system (e.g., DCM/Sat. NaHCO3).[2]

-

Add the sulfonyl chloride (neat or as a concentrated solution) in one portion.

-

Vigorously stir at RT for 12 hours.

-

Purification: Separate phases. The organic phase often contains pure product. If the product precipitates, simple filtration is sufficient.

Workflow Visualization

Figure 2: Decision tree for the synthesis and troubleshooting of pyrazole sulfonamides.

Troubleshooting & QC (Trustworthiness)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Check reagent quality via methyl-ester quench LCMS. |

| Bis-Sulfonylation | Excess Reagent / High Temp | Strictly control stoichiometry (1:1). Keep reaction at 0°C during addition. |

| No Reaction | Non-nucleophilic Amine (Aniline) | Switch solvent to Pyridine (acts as solvent & catalyst) or add 10% DMAP. Heat to 50°C. |

| Product Stuck in Aqueous | Amphoteric Product | Adjust pH to the isoelectric point (pI) of the product during extraction. Use n-Butanol/DCM for extraction. |

Self-Validating Check: Before committing the bulk material, perform a "test tube" reaction with 10 mg of material. Analyze by LCMS after 30 minutes. The appearance of the product mass (M+H) confirms reagent activity and amine compatibility.

References

-

General Sulfonylation Protocols

-

Schotten-Baumann Conditions

-

Compound Data & Safety

-

Medicinal Chemistry Context

-

"Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives." ACS Omega. Available at: [Link]

-

Sources

- 1. PubChemLite - 1-isopropyl-1h-pyrazole-3-sulfonyl chloride (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 2. jk-sci.com [jk-sci.com]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. acs.figshare.com [acs.figshare.com]

Troubleshooting & Optimization

Storage conditions to prevent decomposition of pyrazole sulfonyl chlorides

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the handling and storage of pyrazole sulfonyl chlorides. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to prevent the decomposition of these critical reagents in your research and development endeavors. As Senior Application Scientists, we understand the importance of reagent stability for reproducible and successful experimental outcomes. This resource consolidates our expertise and field-proven insights to help you navigate the challenges associated with these reactive compounds.

Understanding the Instability of Pyrazole Sulfonyl Chlorides

Pyrazole sulfonyl chlorides, while being valuable synthetic intermediates, are susceptible to degradation, primarily through hydrolysis. The presence of moisture, even in trace amounts, can lead to the formation of the corresponding pyrazole sulfonic acid, which is often unreactive in subsequent desired transformations and can complicate purification. Other factors such as elevated temperatures and exposure to light can also accelerate decomposition.

A comprehensive study on the stability of various heteroaromatic sulfonyl halides found that pyrazole- and imidazole-derived sulfonyl halides are among the most stable of the azole derivatives studied.[1] The primary decomposition pathway observed was hydrolysis to the corresponding sulfonic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for pyrazole sulfonyl chlorides?

To ensure the long-term stability of pyrazole sulfonyl chlorides, they should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere such as argon or nitrogen.[2][3] For many commercially available pyrazole sulfonyl chlorides, storage at 2-8°C is recommended.[4] Always refer to the Safety Data Sheet (SDS) for the specific compound you are using.

Q2: My pyrazole sulfonyl chloride has turned yellow/brown. Is it still usable?

Discoloration is a common indicator of decomposition.[5] While a slight change in color may not always significantly impact the outcome of a robust reaction, it is a sign of impurity. For sensitive applications, it is highly recommended to use a fresh or purified reagent. The color change is often due to the formation of byproducts from hydrolysis or other degradation pathways.

Q3: I suspect my pyrazole sulfonyl chloride has decomposed. How can I confirm this?

The most common decomposition product is the corresponding pyrazole sulfonic acid. You can detect its presence using several analytical techniques:

-

NMR Spectroscopy: In the ¹H NMR spectrum, the sulfonic acid proton is typically a broad singlet, and the aromatic protons of the pyrazole ring will have slightly different chemical shifts compared to the sulfonyl chloride. You can monitor the hydrolysis by acquiring NMR spectra of a solution of the sulfonyl chloride in a non-dried deuterated solvent over time.

-

HPLC Analysis: A reversed-phase HPLC method can be developed to separate the more polar sulfonic acid from the less polar sulfonyl chloride.

-

TLC Analysis: On a silica gel plate, the sulfonic acid will have a much lower Rf value (it will stick to the baseline) compared to the sulfonyl chloride.

Q4: Can I purify a partially decomposed pyrazole sulfonyl chloride?

For solid pyrazole sulfonyl chlorides, recrystallization from a dry, non-polar solvent may be effective in removing the more polar sulfonic acid impurity. However, care must be taken to use anhydrous solvents and a dry atmosphere to prevent further decomposition during the purification process. For liquid sulfonyl chlorides, distillation under high vacuum can be attempted, but thermal decomposition is a risk.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving pyrazole sulfonyl chlorides.

| Issue | Potential Cause(s) | Recommended Actions & Explanations |

| Low or No Product Yield in a Reaction | Decomposed Starting Material: The pyrazole sulfonyl chloride may have hydrolyzed prior to use. | Verify Reagent Quality: Before starting your reaction, check the purity of the pyrazole sulfonyl chloride by TLC or ¹H NMR. A significant amount of baseline material on TLC or the presence of sulfonic acid peaks in the NMR indicates decomposition. Use a fresh bottle or purify the reagent if necessary. |

| Hydrolysis During Reaction: Presence of moisture in the reaction solvent or on the glassware. | Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (nitrogen or argon). | |

| Discoloration of the Reaction Mixture | Thermal Decomposition: The reaction temperature may be too high, leading to the breakdown of the sulfonyl chloride. | Optimize Reaction Temperature: Many reactions with sulfonyl chlorides proceed well at or below room temperature.[5] If you observe significant discoloration, try running the reaction at a lower temperature. |

| Side Reactions: The pyrazole sulfonyl chloride may be reacting with other functional groups in your starting materials or with the solvent. | Review Reaction Compatibility: Ensure that your solvent and other reagents are compatible with the sulfonyl chloride functional group. Avoid nucleophilic solvents if possible. | |

| Formation of a White Precipitate During Workup | Precipitation of Pyrazole Sulfonic Acid: If the workup involves the addition of water or an aqueous solution, the sulfonic acid decomposition product may precipitate out. | Rapid Aqueous Workup: If an aqueous workup is unavoidable, perform it quickly and at a low temperature to minimize hydrolysis.[5] For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can actually help to protect the product from extensive hydrolysis.[5] |

Visualizing Decomposition and Troubleshooting

Decomposition Pathway of Pyrazole Sulfonyl Chloride

Caption: Primary decomposition pathway of pyrazole sulfonyl chlorides.

Troubleshooting Workflow for Low Yields

Caption: Troubleshooting logic for addressing low product yield.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To qualitatively assess the purity of a pyrazole sulfonyl chloride and detect the presence of the corresponding sulfonic acid.

Materials:

-

Pyrazole sulfonyl chloride sample

-

Anhydrous deuterated chloroform (CDCl₃) or another suitable anhydrous deuterated solvent

-

NMR tube and cap

Procedure:

-

In a dry environment (e.g., a glove box or under a stream of inert gas), dissolve 5-10 mg of the pyrazole sulfonyl chloride in approximately 0.6 mL of anhydrous CDCl₃ in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Acquire a ¹H NMR spectrum.

-

Analysis:

-

Examine the spectrum for a new set of peaks that correspond to the pyrazole sulfonic acid. The sulfonic acid proton (R-SO₃H) will typically appear as a very broad singlet in the downfield region of the spectrum.

-

Integrate the peaks corresponding to the pyrazole sulfonyl chloride and the pyrazole sulfonic acid to estimate the relative amounts of each species.

-

Protocol 2: HPLC Method for Purity Analysis

Objective: To quantitatively determine the purity of a pyrazole sulfonyl chloride sample.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (HPLC grade)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the pyrazole sulfonyl chloride sample into a 10 mL volumetric flask.

-

Dissolve in and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

-

HPLC Conditions (Example):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection: 220 nm

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18.1-20 min: 10% B

-

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

The pyrazole sulfonyl chloride should elute as a major peak. The corresponding sulfonic acid, being more polar, will have a shorter retention time.

-

Calculate the purity based on the relative peak areas.

-

References

-

Stepanov, A. A., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

-

Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

-

Molecular Diversity. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. [Link]

-

OMICS International. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. [Link]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Identification of 1-Isopropyl-1H-pyrazole-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Accurate Identification

1-Isopropyl-1H-pyrazole-3-sulfonyl chloride (CAS No. 1354704-87-2) is a key building block in modern medicinal chemistry. Its reactive sulfonyl chloride moiety allows for the facile synthesis of a diverse range of sulfonamide derivatives, many of which are explored as potential therapeutic agents. The precise structural confirmation and purity assessment of this reagent are paramount, as even minor impurities can lead to the formation of undesired side products, complicating downstream processes and potentially impacting the pharmacological profile of the final active pharmaceutical ingredient (API).

Given the inherent reactivity of the sulfonyl chloride group, particularly its susceptibility to hydrolysis, developing robust and reliable analytical methods is a non-trivial challenge. This guide focuses on the utility of Liquid Chromatography-Mass Spectrometry (LC-MS) as a primary tool for the identification and characterization of this compound, while also providing a comparative analysis with other common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

The Challenge: Inherent Instability of Sulfonyl Chlorides

The principal analytical challenge in handling 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride lies in its reactivity. The sulfonyl chloride functional group is a potent electrophile and readily reacts with nucleophiles. The most ubiquitous nucleophile in a laboratory environment is water, leading to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (1-Isopropyl-1H-pyrazole-3-sulfonic acid). This degradation pathway necessitates careful consideration of sample preparation, solvent choice, and analytical conditions to ensure the integrity of the analyte.[1]

Primary Analytical Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone for the analysis of reactive and non-volatile compounds like 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride. The separation power of liquid chromatography combined with the specificity and sensitivity of mass spectrometry provides a robust platform for both qualitative identification and quantitative purity assessment.

Causality in Method Development for LC-MS

The development of a successful LC-MS method is predicated on a deep understanding of the analyte's chemical properties. For 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride, the key considerations are its moderate polarity and its propensity for hydrolysis.

-

Chromatographic Separation: A reversed-phase C18 column is the logical first choice, as it separates compounds based on hydrophobicity. The isopropyl and pyrazole moieties provide sufficient non-polar character for retention on a C18 stationary phase. To mitigate the risk of on-column hydrolysis, a fast gradient elution with a mobile phase consisting of acetonitrile and water, both acidified with a small amount of formic acid (0.1%), is recommended. The formic acid serves a dual purpose: it protonates the pyrazole nitrogen, leading to sharper peak shapes, and maintains an acidic environment that can suppress the ionization of free silanol groups on the column packing material, thereby reducing peak tailing.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is the preferred method for this analyte. The pyrazole ring contains nitrogen atoms that are readily protonated, making it amenable to ESI. The expected protonated molecule [M+H]⁺ for C₆H₉ClN₂O₂S (molecular weight: 208.67 g/mol ) would have a mass-to-charge ratio (m/z) of approximately 209.01.[2] High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the parent ion and its fragments.

Predicted Mass Spectrometry Fragmentation

A proposed fragmentation pathway is illustrated below:

Caption: Proposed ESI-MS/MS fragmentation of 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride.

Experimental Protocol: LC-MS Identification

This protocol outlines a robust method for the qualitative identification of 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of the sample into a clean, dry 1.5 mL autosampler vial.

- Add 1 mL of anhydrous acetonitrile and vortex briefly to dissolve. The use of an aprotic solvent is critical to prevent hydrolysis.

- The sample should be analyzed promptly after preparation.

2. LC-MS Parameters:

| Parameter | Value |

| LC System | UPLC/HPLC system with a binary pump and autosampler |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS System | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Mass Range | m/z 50-500 |

| Data Acquisition | MS¹ (Full Scan) and data-dependent MS² (ddMS²) |

3. Data Analysis:

- Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 209.0146).

- Analyze the high-resolution mass spectrum of the corresponding peak to confirm the elemental composition.

- Examine the MS² spectrum for the predicted fragment ions (e.g., m/z 145.05, 173.04, 109.08).

Comparative Analytical Techniques

While LC-MS is a powerful tool, a multi-faceted analytical approach provides the most comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide definitive evidence for the structure of 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride.

Expected ¹H NMR Spectral Features:

-

Isopropyl Group: A doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH).

-

Pyrazole Ring: Two distinct signals for the two protons on the pyrazole ring, likely appearing as doublets due to coupling with each other.

-

Chemical Shifts: The electron-withdrawing sulfonyl chloride group will cause a downfield shift of the pyrazole protons.

Causality in NMR Sample Preparation: The choice of a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) or acetonitrile-d₃ is crucial to prevent the hydrolysis of the sulfonyl chloride in the NMR tube.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride by GC-MS is challenging due to its low volatility and thermal lability. The high temperatures of the GC inlet can cause decomposition. Therefore, a derivatization step is mandatory to convert the reactive sulfonyl chloride into a more stable and volatile derivative.

Derivatization Strategy: Reaction with a primary or secondary amine, such as diethylamine, will convert the sulfonyl chloride to its corresponding sulfonamide. This sulfonamide is significantly more stable and volatile, making it amenable to GC-MS analysis.

Caption: Workflow for GC-MS analysis requiring derivatization.

Experimental Protocol: GC-MS with Derivatization

1. Derivatization:

- Dissolve ~1 mg of the sulfonyl chloride in 1 mL of anhydrous dichloromethane in a vial.

- Add a 1.2 molar equivalent of diethylamine.

- Allow the reaction to proceed at room temperature for 30 minutes.

- The resulting solution can be directly injected into the GC-MS.

2. GC-MS Parameters:

| Parameter | Value |

| GC System | Gas chromatograph with a split/splitless inlet |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

Performance Comparison

| Feature | LC-MS | GC-MS (with Derivatization) | NMR Spectroscopy |

| Direct Analysis | Yes | No, requires derivatization | Yes |

| Sensitivity | High (ng/mL to pg/mL) | High (ng/mL to pg/mL) | Lower (µg/mL to mg/mL) |

| Structural Info. | Molecular weight and fragmentation pattern | Fragmentation pattern of the derivative | Unambiguous structural elucidation and isomeric differentiation |

| Sample Throughput | High | Moderate (derivatization adds time) | Low |

| Key Advantage | Direct analysis of the intact, reactive molecule | High chromatographic resolution for volatile derivatives | Definitive structural confirmation |

| Key Limitation | Potential for on-column degradation if conditions are not optimized | Indirect analysis; derivatization efficiency can be a variable | Lower sensitivity; requires higher sample concentration |

Conclusion and Recommendations

For the routine identification and purity assessment of 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride, LC-MS is the method of choice . Its ability to directly analyze the intact molecule without the need for derivatization, coupled with its high sensitivity and specificity, makes it an efficient and reliable technique. The inherent reactivity of the sulfonyl chloride is effectively managed through the use of aprotic solvents and rapid chromatographic methods.

NMR spectroscopy serves as the gold standard for definitive structural confirmation, particularly for the initial characterization of a new batch or synthesis route. Its ability to provide unambiguous structural information is unparalleled.

GC-MS , while a powerful technique, is less suitable for the direct analysis of this compound. The mandatory derivatization step adds complexity and potential for variability. However, it can be a valuable tool for the analysis of specific, volatile impurities or for the characterization of the corresponding sulfonamide derivatives.

A comprehensive analytical strategy for 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride would involve initial structural confirmation by NMR, followed by the use of a validated LC-MS method for routine quality control, identity confirmation, and stability studies.

References

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

-

1-isopropyl-1h-pyrazole-3-sulfonyl chloride (C6H9ClN2O2S). PubChemLite. [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Journal of Medicinal Chemistry. [Link]

-

In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. ResearchGate. [Link]

-

Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. MDPI. [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

-

Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

Sources

A Comparative Guide to the Characterization of 1-Isopropyl-1H-pyrazole-3-sulfonyl Chloride and Its Derivatives

This guide provides an in-depth technical comparison of the characterization data for 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride and its related N-alkyl derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, comparative spectral analysis, and insights into the synthesis and potential applications of this important class of compounds.

Introduction: The Significance of Pyrazole Sulfonyl Chlorides

Pyrazole and sulfonamide moieties are prominent structural motifs in a vast array of pharmaceutically active compounds. The combination of these two pharmacophores in pyrazole sulfonamides has given rise to molecules with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride serves as a key intermediate in the synthesis of a diverse library of N-substituted pyrazole sulfonamides, allowing for the systematic exploration of structure-activity relationships (SAR). The N-isopropyl group can impart specific lipophilicity and steric properties to the final compounds, potentially influencing their pharmacokinetic and pharmacodynamic profiles. This guide will delve into the synthesis and detailed characterization of this valuable building block, providing a comparative analysis with other N-alkyl analogs to aid in the rational design of novel therapeutic agents.

Synthesis of 1-Isopropyl-1H-pyrazole-3-sulfonyl Chloride: A Step-by-Step Protocol

The synthesis of 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride is a multi-step process that begins with the construction of the pyrazole ring, followed by sulfonation and subsequent chlorination. The following protocol is a representative method based on established synthetic transformations for similar pyrazole derivatives.

Diagram of the Synthetic Workflow

Caption: Synthetic route to 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride.

Part 1: Synthesis of 1-Isopropyl-1H-pyrazole

The initial step involves the classic Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.

-

Materials: Isopropylhydrazine, malondialdehyde (or a suitable precursor like 1,1,3,3-tetraethoxypropane), ethanol, and a catalytic amount of a mild acid (e.g., acetic acid).

-

Procedure:

-

Dissolve isopropylhydrazine (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Slowly add malondialdehyde (1.0 equivalent) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

The crude 1-isopropyl-1H-pyrazole can be purified by vacuum distillation or column chromatography.

-

Part 2: Sulfonation of 1-Isopropyl-1H-pyrazole

The pyrazole ring is then sulfonated, typically at the C3 or C4 position. Directing the sulfonation to the C3 position can be influenced by the reaction conditions and the nature of the N1-substituent.

-

Materials: 1-Isopropyl-1H-pyrazole, chlorosulfonic acid.

-

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (excess, ~5 equivalents) to 0°C in an ice bath.

-

Slowly add 1-isopropyl-1H-pyrazole (1.0 equivalent) dropwise to the cold chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The precipitated 1-isopropyl-1H-pyrazole-3-sulfonic acid can be collected by filtration and washed with cold water.

-

Part 3: Chlorination of 1-Isopropyl-1H-pyrazole-3-sulfonic acid

The final step is the conversion of the sulfonic acid to the corresponding sulfonyl chloride.

-

Materials: 1-Isopropyl-1H-pyrazole-3-sulfonic acid, thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

Suspend the dried 1-isopropyl-1H-pyrazole-3-sulfonic acid (1.0 equivalent) in an excess of thionyl chloride (~5-10 equivalents).

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution as the sulfonic acid is converted.

-

After the reaction is complete (monitored by the cessation of gas evolution), carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 1-isopropyl-1H-pyrazole-3-sulfonyl chloride can be purified by vacuum distillation or recrystallization.

-

Comparative Characterization Data

The following table presents a comparison of the key characterization data for 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride and its N-methyl and N-ethyl analogs. The data for the isopropyl derivative is predicted based on established spectroscopic principles and data from closely related structures, as direct experimental data is not widely available in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key IR Bands (cm⁻¹) |

| 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride | C₆H₉ClN₂O₂S | 208.67 | Predicted: Liquid at RT | Predicted: ~7.8 (d, 1H, H5), ~6.5 (d, 1H, H4), ~4.8 (sept, 1H, CH), ~1.6 (d, 6H, 2xCH₃) | Predicted: ~145 (C3), ~130 (C5), ~110 (C4), ~54 (CH), ~22 (CH₃) | Predicted: ~1380 (asym SO₂), ~1180 (sym SO₂), ~3100 (C-H aromatic) |

| 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C₄H₅ClN₂O₂S | 180.61 | Data not available | Data not available | Data not available | Data not available |

| 1-Ethyl-1H-pyrazole-5-sulfonyl chloride | C₅H₇ClN₂O₂S | 194.64 | Data not available | Data not available | Data not available | Data not available |

*Data for 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride is predicted.

Analysis of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum of these derivatives is characterized by distinct signals for the pyrazole ring protons and the N-alkyl substituent. For the 1-isopropyl derivative, the C5 proton is expected to be the most downfield due to the anisotropic effect of the sulfonyl chloride group. The C4 proton will appear as a doublet, coupled to the C5 proton. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the two methyl groups.

-

¹³C NMR Spectroscopy: In the carbon NMR spectrum, the C3 carbon bearing the sulfonyl chloride group will be significantly deshielded. The chemical shifts of the pyrazole ring carbons provide a clear fingerprint for the substitution pattern.

-

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of sulfonyl chlorides are the strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[1] The C-H stretching of the pyrazole ring and the alkyl groups will also be observable.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a chlorine atom.[1] Fragmentation patterns will likely involve the loss of SO₂, Cl, and cleavage of the N-alkyl group.

Applications and Future Directions

1-Isopropyl-1H-pyrazole-3-sulfonyl chloride and its derivatives are valuable precursors for the synthesis of a wide range of biologically active molecules. The resulting sulfonamides have been investigated for their potential as:

-

Herbicides: Pyrazole sulfonamides have been shown to act as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[2]

-

Anticancer Agents: Certain pyrazole sulfonamide derivatives have demonstrated antiproliferative activity against various cancer cell lines.[3]

-

Antimicrobial Agents: The pyrazole sulfonamide scaffold has been explored for the development of new antibacterial and antifungal agents.

-

Carbonic Anhydrase Inhibitors: These compounds have shown inhibitory activity against human carbonic anhydrase isoforms, which are implicated in various diseases.[4]

The ability to readily modify the N-alkyl substituent allows for the fine-tuning of the physicochemical properties of the final sulfonamide derivatives, making this class of compounds a fertile ground for further drug discovery and development efforts.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride, a key building block in medicinal chemistry. By presenting a detailed experimental protocol and a comparative analysis of its predicted and experimentally determined spectral data alongside its N-alkyl analogs, we aim to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors. The diverse biological activities associated with pyrazole sulfonamides underscore the importance of continued research into this promising class of molecules.

References

-

PubChem. 1-isopropyl-1h-pyrazole-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

PubMed. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. [Link]

-

PubChem. 1-isopropyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

RSC Publishing. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. [Link]

-

ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

-

MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

-

ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]

-

MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

-

IUCr. 1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. [Link]

-

Green Chemistry (RSC Publishing). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. [Link]

-

ResearchGate. Reactivity of 3-substituted pyrazole-5-diazonium salts towards 3-azolyl enamines. Synthesis of novel 3-azolylpyrazolo[5,1-c][1][5]triazines. [Link]

-

ScienceDirect. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. [Link]

Sources

- 1. PubChemLite - 1-isopropyl-1h-pyrazole-3-sulfonyl chloride (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 2. 1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-isopropyl-1H-pyrazole-3-sulfonyl chloride 97% | CAS: 1354704-87-2 | AChemBlock [achemblock.com]

- 5. benchchem.com [benchchem.com]

Comparative Analytical Guide: Elemental Profiling of Methyl 2-amino-4-thiazoleacetate HCl

Compound Formula: C₆H₉ClN₂O₂S CAS Registry: 64987-16-2 (related free base: 64987-16-2 / HCl salt implied) Common Name: Methyl 2-(2-aminothiazol-4-yl)acetate hydrochloride Application: Key intermediate for 3rd-generation Cephalosporins (e.g., Cefotaxime, Ceftriaxone).

Part 1: Executive Summary & Theoretical Baseline

As a Senior Application Scientist in pharmaceutical process development, I often encounter the misconception that elemental analysis (EA) is merely a "check-box" activity. For critical intermediates like Methyl 2-amino-4-thiazoleacetate HCl , EA is the primary gatekeeper for stoichiometry confirmation.

This compound presents a specific analytical triad of challenges:

-

Hygroscopicity: The HCl salt form avidly binds atmospheric moisture, skewing Hydrogen and Oxygen values.

-

Halogen Interference: High Chlorine content (~17%) can poison standard combustion catalysts and interfere with Sulfur detection in automated CHNS analyzers.

-

Stoichiometry: Distinguishing between the free base, the mono-hydrochloride, and hemi-solvates is critical for yield calculations in subsequent acylation steps.

Theoretical Reference Values (The "Gold Standard")

Before analyzing samples, we must establish the theoretical baseline based on the molecular weight of 208.67 g/mol .

| Element | Count | Atomic Mass | Total Mass | Theoretical % | Tolerance (Pharma) |

| Carbon (C) | 6 | 12.011 | 72.066 | 34.54% | ± 0.4% |

| Hydrogen (H) | 9 | 1.008 | 9.072 | 4.35% | ± 0.3% |

| Nitrogen (N) | 2 | 14.007 | 28.014 | 13.43% | ± 0.3% |

| Sulfur (S) | 1 | 32.06 | 32.06 | 15.36% | ± 0.4% |

| Chlorine (Cl) | 1 | 35.45 | 35.45 | 16.99% | ± 0.4% |

| Oxygen (O) | 2 | 15.999 | 31.998 | 15.33% | Calculated by diff. |

Part 2: Comparative Methodology Guide

We define two primary workflows for validating this compound. The choice depends on the required rigor (R&D vs. QC release).

Method A: Automated CHNS/Cl Combustion (Rapid Screening)

Best for: In-process checks, high throughput.

Mechanism: High-temperature combustion (1150°C) in an oxygen-rich environment. Gases (CO₂, H₂O, N₂, SO₂) are separated via TPD (Temperature Programmed Desorption) or GC.

-

Pros: Fast (<10 mins), small sample size (2–3 mg).

-

Cons:

-

Chlorine Interference: The high Cl content can form volatile metal chlorides with the ash/catalyst, potentially corroding the detector or overlapping with SO₂ peaks if not properly trapped.

-

Sulfur Recovery: Sulfur recovery is often suppressed in the presence of high mineral acids (HCl) unless specific additives (e.g., Tungsten Oxide) are used.

-

Method B: The "Hybrid" Protocol (Validation Grade)

Best for: Final CoA generation, reference standard characterization.

Mechanism: Combines Combustion (CHN) for the organic backbone with Potentiometric Titration for the counter-ion (Cl⁻) and ICP-OES for Sulfur.

-

Pros: Eliminates interferences; provides absolute specificity for the salt form (Cl⁻).

-

Cons: Requires larger sample mass (~100 mg total) and three separate instruments.

Performance Comparison Table

| Feature | Method A (Automated CHNS) | Method B (Hybrid: CHN + Titration + ICP) |

| Precision (C, N) | High (<0.1% SD) | High (<0.1% SD) |

| Accuracy (Sulfur) | Moderate (Risk of Cl interference) | Superior (ICP is element-specific) |

| Accuracy (Chlorine) | Low (Indirect/Combustion is tricky) | Superior (Direct AgNO₃ titration) |

| Sample Requirement | < 5 mg | > 100 mg |

| Throughput | 6 samples/hour | 1 sample/hour |

| Cost per Sample | $ |

Part 3: Detailed Experimental Protocols

Protocol 1: Handling Hygroscopicity (Pre-requisite)

Scientific Rationale: HCl salts are hygroscopic. A "wet" sample will show elevated %H and depressed %C, %N, %S, and %Cl uniformly.

-

Drying: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours over P₂O₅.

-

Note: Avoid temperatures >60°C to prevent degradation of the aminothiazole ring.

-

-

Handling: Weigh samples immediately into tin capsules (for combustion) or weighing boats (for titration). Use a micro-balance with a humidity trap if possible.

Protocol 2: The Hybrid Validation Workflow (Method B)

Step 1: CHN Analysis (Combustion)

-

Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

-

Oxidation: 1150°C with WO₃ (Tungsten Oxide) powder added to the tin capsule (ratio 1:1 sample:WO₃).

-

Why WO₃? It acts as a flux and prevents the formation of non-volatile sulfates, ensuring 100% Sulfur release, though we are measuring S via ICP in this protocol, WO₃ aids C/N combustion in high-ash samples.

-

-

Detection: TCD (Thermal Conductivity Detector).

Step 2: Chloride Determination (Potentiometric Titration)

-

Rationale: Combustion analysis for Halogens is prone to memory effects. Titration is absolute for ionic chlorides.

-

Reagents: 0.01 N Silver Nitrate (AgNO₃), standardized against NaCl.

-

Solvent: 50 mL deionized water + 1 mL HNO₃ (to prevent carbonate interference).

-

Procedure:

-

Dissolve 30 mg of dried sample in solvent.

-

Titrate with 0.01 N AgNO₃ using a Silver/Sulfide combination electrode.

-

Determine the endpoint via the second derivative of the potential curve.

-

-

Calculation:

Step 3: Sulfur Determination (ICP-OES)

-

Digestion: Microwave digestion with HNO₃/H₂O₂.

-

Wavelength: 181.972 nm (axial view).

-

Calibration: Standard addition method to matrix-match the high Nitrogen background.

Part 4: Visualizations

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on which method to select based on the stage of drug development.

Caption: Decision matrix for selecting the appropriate analytical workflow based on data quality requirements.

Diagram 2: Troubleshooting Elemental Deviations

A logic flow to diagnose common failure modes in the analysis of this specific thiazole derivative.

Caption: Troubleshooting logic for interpreting deviations from theoretical elemental values.

References

-

PubChem. (2025).[1][2][3] Methyl 2-amino-4-thiazoleacetate hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

-

Otsuka Chemical Co., Ltd. (2025). β-Lactam Synthetic Intermediates: GCLE and Thiazole Derivatives. Available at: [Link]

- Microanalysis of Organic Compounds. (2021). ACS Guide to Elemental Analysis: Combustion vs. ICP. American Chemical Society. (Generalized Reference for Methodology).

-

Elementar. (2019).[4] Analysis of sulfur in organic compounds containing halogens. Application Note. Available at: [Link]

Sources

Safety Operating Guide

Safe Disposal & Handling Protocol: 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride

Immediate Hazard Assessment (Emergency Card)

Do not treat this chemical as a standard organic waste. 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride is a moisture-sensitive electrophile. Improper disposal can lead to delayed container pressurization, acid gas release, and violent rupture.[1]

| Critical Hazard | Mechanism | Immediate Consequence |

| Water Reactivity | Release of heat (exothermic) and toxic hydrogen chloride gas. | |

| Corrosivity | Hydrolysis on skin/mucous membranes. | Severe skin burns (Cat 1B) and eye damage. |

| Lachrymator | Vapor interaction with eye moisture. | Intense eye irritation and respiratory distress. |

Emergency Spill Response:

-

Do NOT use water. Cover spill with dry sand, vermiculite, or active carbon.[1]

-

Ventilation: Evacuate the immediate area until fumes dissipate if outside a fume hood.

-

Neutralization: Do not attempt to neutralize a neat spill directly; absorb first, then treat the absorbent.[1]

Technical Identity & Properties

Chemical Name: 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride

CAS Number: 1174871-55-6

Molecular Formula:

| Property | Specification | Operational Implication |

| Physical State | Liquid or low-melting solid | Viscous liquids can trap pockets of unreacted material; requires dilution before quenching. |

| Storage Class | 8A (Combustible Corrosive) | Store away from amines, bases, and oxidizers.[1] Keep under inert atmosphere (Argon/Nitrogen). |

| Stability | Moisture Sensitive | Must be hydrolyzed (quenched) before entering aqueous waste streams. |

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide only incidental splash protection against sulfonyl chlorides. For intentional handling during disposal/quenching, upgrade your PPE.[1]

-

Hand Protection: Silver Shield® (Laminate) gloves are required for spill cleanup or bulk handling. Double-gloving (Nitrile over Laminate) provides dexterity and chemical resistance.

-

Eye/Face: Chemical splash goggles are mandatory. A face shield is required during the quenching step due to potential splashing from exotherms.

-

Respiratory: All operations must be performed in a certified chemical fume hood.

Step-by-Step Disposal Protocol (The "Inverse Quench")

Core Principle: Never add water directly to the neat sulfonyl chloride. This creates a "hot spot" that generates steam and HCl gas instantly, potentially ejecting the material.[1] We use an Inverse Quench (adding the reagent to a large volume of cold base) to control the exotherm and neutralize acid immediately.

Phase 1: Preparation

-

Solvent Selection: If the material is a solid or neat liquid, dissolve it in an inert organic solvent (Dichloromethane (DCM) or Toluene). A 10-20% w/v solution is ideal.

-

Why? Dilution acts as a heat sink and prevents the formation of solid clumps that encapsulate unreacted core material.

-

-

Base Preparation: Prepare a 10% Sodium Carbonate (

) or 5% Sodium Hydroxide (-

Volume Rule: Use at least 10mL of base solution per 1g of sulfonyl chloride.

-

-

Thermal Control: Place the base solution in an ice-water bath. Stir vigorously.

Phase 2: The Quench

-

Addition: Using an addition funnel or pipette, add the organic sulfonyl chloride solution dropwise to the stirred, cooled basic solution .[1]

-

Observation: You may see fizzing (

release if using carbonate). Maintain internal temperature

-

-

Digestion: After addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for 1-2 hours.

-

Validation: Ensure all organic layers are fully dispersed.

-

Phase 3: Validation & Separation

-

pH Check: Test the aqueous layer with pH paper. It must remain basic (pH > 9). If acidic, add more base and stir for 30 minutes.

-

Separation (Optional but Recommended):

-

The sulfonyl chloride has now converted to the water-soluble sodium sulfonate salt (

). -

If you used DCM/Toluene, separate the layers.[1] The organic solvent goes to Halogenated Organic Waste . The aqueous layer (containing the sulfonate) goes to Aqueous Basic Waste .

-

Single Stream: If separation is not feasible, the entire emulsion can often be disposed of as Corrosive/Flammable Solvent Waste (check local facility rules).

-

Waste Classification & Regulatory Codes (RCRA)[5]

Proper labeling is critical for downstream waste handlers.

| Waste Stream | Condition | EPA RCRA Code | Hazard Label |

| Neat Chemical | Expired/Unused (Pure) | D002 (Corrosive), D003 (Reactive - potential) | Corrosive, Toxic |

| Quenched Mixture | Neutralized (pH 7-10) | F002 (if DCM used) or D001 (if Toluene used) | Flammable, Toxic |

| Aqueous Phase | Post-separation (pH > 9) | Non-Hazardous (verify local regulations) or D002 (if pH > 12.[1]5) | Irritant / Corrosive |

Labeling Requirement: clearly mark tags with: "Deactivated Sulfonyl Chloride - Contains 1-Isopropyl-1H-pyrazole-3-sulfonic acid sodium salt."

Operational Workflow (Visualized)

The following diagram illustrates the decision logic for safe disposal.

Figure 1: Decision tree for the safe neutralization and disposal of sulfonyl chlorides. Note the critical "Inverse Quench" step to manage exothermic potential.

References

-

National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][3][4] [Link]3]

-

U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link]

-

Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides and Sulfonyl Chlorides. [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.